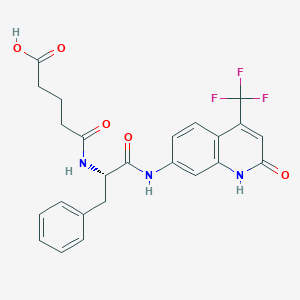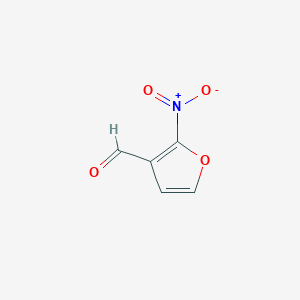![molecular formula C8H12O6 B053203 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid CAS No. 111463-17-3](/img/structure/B53203.png)
2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid, also known as MOAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOAA is a white crystalline powder that is soluble in water and has a molecular formula of C8H12O6.
Mechanism Of Action
The mechanism of action of 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins in the body. 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a type of inflammatory mediator. 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and survival.
Biochemical And Physiological Effects
2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid has been shown to have a number of biochemical and physiological effects, including anti-inflammatory and analgesic effects, as well as antifungal and antibacterial properties. 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid has also been shown to induce apoptosis in cancer cells and may have potential as an anticancer agent.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid in laboratory experiments is that it is relatively easy to synthesize and can be obtained in large quantities. 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid is also relatively stable and can be stored for long periods of time without degrading. However, one limitation of using 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid in laboratory experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid. One area of research could be to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another area of research could be to investigate its potential as a pesticide or fungicide in agriculture. Additionally, further research could be done to better understand its mechanism of action and to develop more targeted therapies based on its activity.
Synthesis Methods
2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid can be synthesized through a multistep process involving the reaction of glycidol with methoxyacetaldehyde to form 2-(2-methoxy-2-oxoethyl)-1,3-dioxolane, which is then hydrolyzed to 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid. The synthesis of 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid is a relatively straightforward process that can be performed in a laboratory setting.
Scientific Research Applications
2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
In agriculture, 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid has been shown to have antifungal and antibacterial properties, making it a potential candidate for use as a pesticide or fungicide. 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid has also been studied for its potential use in the food industry, as it has been shown to have antioxidant properties and may be useful as a food preservative.
properties
IUPAC Name |
2-[2-(2-methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c1-12-7(11)5-8(4-6(9)10)13-2-3-14-8/h2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDRRIXOELMTBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(OCCO1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)

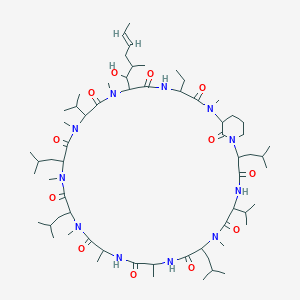
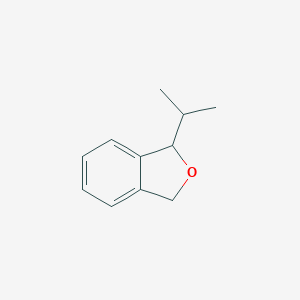

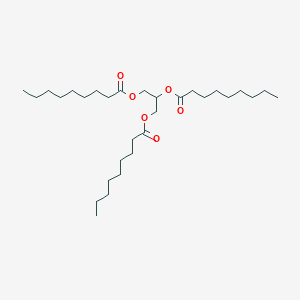



![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)
